(E)-3-((4-Chlorophenyl)sulfonyl)acrylonitrile
Description
(E)-3-((4-Chlorophenyl)sulfonyl)acrylonitrile (CAS: 129200-98-2) is an α,β-unsaturated sulfone derivative with the molecular formula C₁₅H₁₀ClNO₂S and a molecular weight of 303.769 g/mol . Its structure features a 4-chlorophenyl group attached to a sulfonyl moiety, which is conjugated with an acrylonitrile group in the E-configuration. This compound is of interest in organic synthesis due to the electron-withdrawing sulfonyl group, which enhances reactivity in Michael additions, cycloadditions, and heterocycle formation.
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)sulfonylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-8-2-4-9(5-3-8)14(12,13)7-1-6-11/h1-5,7H/b7-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXNFHBBEHWDAK-LREOWRDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C=CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)/C=C/C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1012-71-1 | |
| Record name | 2-Propenenitrile, 3-((4-chlorophenyl)sulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001012711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-((4-Chlorophenyl)sulfonyl)acrylonitrile typically involves the reaction of 4-chlorobenzenesulfonyl chloride with acrylonitrile in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, where the acrylonitrile acts as a nucleophile attacking the sulfonyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonyl group.
Addition Reactions: The acrylonitrile moiety can participate in addition reactions with various nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Bases: Sodium hydroxide or potassium carbonate for nucleophilic substitution.
Nucleophiles: Amines or thiols for addition reactions.
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
Major Products:
Substitution Products: Formation of sulfonamide or sulfone derivatives.
Addition Products: Formation of cyanoethylated derivatives.
Oxidation Products: Formation of sulfoxides or sulfones.
Reduction Products: Formation of reduced nitrile derivatives.
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Polymer Chemistry: Utilized in the preparation of functionalized polymers.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of drugs due to its unique structural features.
Biological Probes: Employed in the design of probes for studying biological systems.
Industry:
Materials Science: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-((4-Chlorophenyl)sulfonyl)acrylonitrile involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites in biological molecules, while the acrylonitrile moiety can participate in addition reactions with nucleophiles. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
(a) (E)-3-(4-Methoxyphenylsulfonyl)acrylonitrile
- Molecular Formula: C₁₀H₈NO₃S
- Key Substituent : 4-Methoxy group (electron-donating) instead of 4-chloro.
- This is supported by the absence of chloro’s strong inductive (-I) effect .
(b) (E)-3-(3-(Trifluoromethyl)phenylsulfonyl)acrylonitrile
- Molecular Formula: C₁₀H₆F₃NO₂S
- Key Substituent : 3-Trifluoromethyl group (strong -I effect).
- Impact : The CF₃ group enhances the electron-withdrawing nature of the sulfonyl group, increasing reactivity toward nucleophiles. This compound may exhibit faster kinetics in cyclization reactions compared to the 4-chloro analog .
Complex Heterocyclic Derivatives
(a) (2E)-3-(4-Chlorophenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile
- Molecular Formula : C₂₅H₁₄ClN₃O₂S
- Structural Features: Incorporates a benzo[f]chromenone-thiazole hybrid scaffold.
- Impact : The extended π-system and heterocyclic moieties enable applications in medicinal chemistry (e.g., fluorescence-based probes or kinase inhibitors) that the simpler 4-chloro derivative lacks .
(b) (2E)-3-[(4-Chlorophenyl)amino]-2-(thiophen-3-yl)prop-2-enenitrile
- Molecular Formula : C₁₃H₈ClN₃S
- Structural Features : Thiophene ring replaces the sulfonyl group.
Dichlorophenylsulfonyl Derivatives
(2E)-2-(2,4-Dichlorophenylsulfonyl)-3-(4-methylanilino)-3-(methylsulfanyl)acrylonitrile
- Molecular Formula : C₁₇H₁₄Cl₂N₂O₃S₂
- Structural Features : Additional 2,4-dichloro and methylsulfanyl substituents.
- Key Data :
Research Implications
The electronic and steric profiles of sulfonyl acrylonitriles are highly tunable through substituent modifications. For instance:
- Electron-withdrawing groups (e.g., CF₃, Cl) enhance reactivity in nucleophilic attacks, making these compounds valuable synthons for heterocycles .
- Extended π-systems (e.g., benzo[f]chromen-thiazole hybrids) expand utility in medicinal chemistry .
- Intramolecular interactions (e.g., RAHB) improve thermal stability and crystallinity, critical for pharmaceutical crystallization .
Biological Activity
(E)-3-((4-Chlorophenyl)sulfonyl)acrylonitrile is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C10H8ClN2O2S
- CAS Number : 1012-71-1
The presence of a chlorophenyl group and a sulfonyl moiety contributes to its unique reactivity and biological profile.
Biological Activity Overview
Research indicates that (E)-3-((4-Chlorophenyl)sulfonyl)acrylonitrile exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against several bacterial strains.
- Anticancer Properties : Investigations into its anticancer mechanisms are ongoing, with some studies indicating inhibitory effects on cancer cell proliferation.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although detailed mechanisms are still under investigation.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various acrylonitrile derivatives, including (E)-3-((4-Chlorophenyl)sulfonyl)acrylonitrile. The results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 12.4 to 16.5 μM for strains such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 12.4 |
| Bacillus cereus | 16.4 |
| Escherichia coli | 16.5 |
| Klebsiella pneumoniae | 16.1 |
Anticancer Activity
In vitro studies have shown that (E)-3-((4-Chlorophenyl)sulfonyl)acrylonitrile can inhibit the growth of various cancer cell lines. For instance, it was observed to reduce the viability of human breast cancer cells significantly at concentrations above 10 μM. Further investigations are required to elucidate the specific pathways involved in this effect.
Anti-inflammatory Effects
Research has pointed towards the compound's potential in modulating inflammatory responses. In cellular models, treatment with (E)-3-((4-Chlorophenyl)sulfonyl)acrylonitrile resulted in decreased expression of pro-inflammatory cytokines, suggesting its utility as an anti-inflammatory agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
